Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
CAS No.: 89502-21-6
Cat. No.: VC2053988
Molecular Formula: C5H4ClNO4S2
Molecular Weight: 241.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89502-21-6 |
|---|---|
| Molecular Formula | C5H4ClNO4S2 |
| Molecular Weight | 241.7 g/mol |
| IUPAC Name | methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate |
| Standard InChI | InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3 |
| Standard InChI Key | WYKYCPZIJDWNPV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NSC=C1S(=O)(=O)Cl |
| Canonical SMILES | COC(=O)C1=NSC=C1S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is characterized by its distinctive structure combining a thiazole ring with two functional groups: a chlorosulfonyl group at the 4-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups creates a reactive molecule with multiple sites for potential chemical modifications.
Physical and Chemical Properties
The compound exists as a powder at room temperature with a melting point between 42-46°C . Its relatively low melting point suggests moderate intermolecular forces, likely influenced by the polar functional groups present in the molecule. The physical and chemical properties of methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 89502-21-6 |
| Molecular Formula | C₅H₄ClNO₄S₂ |
| Molecular Weight | 241.67 g/mol |
| Physical State | Powder |
| Melting Point | 42-46°C |
| Storage Temperature | 4°C (recommended) |
| Purity | 95% (typical) |
Table 1: Physical and chemical properties of methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
Structural Identifiers
For computational and database purposes, the compound can be identified using various chemical identifiers as shown in Table 2. These identifiers are crucial for unambiguous identification in chemical databases and literature.
| Identifier Type | Value |
|---|---|
| IUPAC Name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate |
| InChI | 1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3 |
| InChIKey | WYKYCPZIJDWNPV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NSC=C1S(=O)(=O)Cl |
| PubChem Compound ID | 13726722 |
Table 2: Structural identifiers for methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
The molecular structure features a five-membered thiazole ring with a nitrogen atom at position 2 and a sulfur atom between positions 1 and 3. The chlorosulfonyl group (-SO₂Cl) at position 4 is highly reactive due to the electrophilic nature of the sulfonyl chloride, making it suitable for nucleophilic substitution reactions. Meanwhile, the methyl carboxylate group (-COOCH₃) at position 3 provides opportunities for further functionalization through ester chemistry.
Alternative synthesis pathways might involve starting from methyl 4-amino-1,2-thiazole-3-carboxylate (CAS: 734492-43-4) referenced in search result , which could undergo diazotization followed by treatment with sulfur dioxide and chlorination to introduce the chlorosulfonyl group. This approach would be similar to methods used for preparing other aromatic sulfonyl chlorides.
Another potential approach could involve the direct chlorosulfonation of methyl 1,2-thiazole-3-carboxylate using chlorosulfonic acid, though this would require careful control of reaction conditions to achieve regioselectivity.
Current Research and Future Directions
Research on methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate and related compounds continues to expand, with particular focus on their applications in medicinal chemistry and materials science.
Medicinal Chemistry Research
Current research in medicinal chemistry is exploring the potential of thiazole derivatives as antimicrobial, anticancer, and anti-inflammatory agents. The compound's structural features make it a promising scaffold for the development of new therapeutic agents.
Specific areas of research include:
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Development of novel sulfonamide antibiotics targeting resistant bacterial strains
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Investigation of thiazole-based compounds as enzyme inhibitors for various therapeutic applications
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Exploration of structure-activity relationships to optimize pharmacological properties
Synthetic Methodology Development
Researchers are working on improved synthetic methods for preparing functionalized thiazoles, including more efficient and environmentally friendly approaches to introducing the chlorosulfonyl group. This includes:
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Development of catalytic methods for sulfonylation reactions
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Exploration of green chemistry approaches to reduce waste and hazardous reagents
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Investigation of regioselective functionalization strategies for heterocyclic compounds
Future Research Directions
Promising future directions for research involving methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate include:
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Exploration of click chemistry applications, utilizing the reactive chlorosulfonyl group for modular synthesis
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Development of bioorthogonal labeling strategies using sulfonyl-based reactive groups
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Investigation of polymerizable derivatives for materials with specialized properties
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Computational studies to predict reactivity and design more efficient synthetic routes
These research areas highlight the ongoing interest in this compound and its derivatives as versatile building blocks in chemical synthesis and drug discovery.
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